2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride

Description

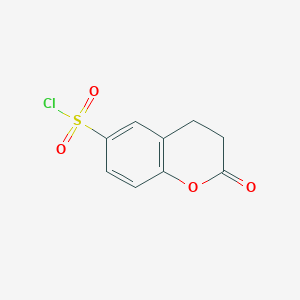

2-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride (CAS: 600166-90-3) is a benzopyran-derived sulfonyl chloride with the molecular formula C₉H₇ClO₄S and a molecular weight of 246.67 g/mol . Its structure features a fused bicyclic system (benzopyran) with a sulfonyl chloride (-SO₂Cl) group at the 6-position and a ketone (-CO) group at the 2-position. This compound is primarily used as a reactive intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules.

Properties

IUPAC Name |

2-oxo-3,4-dihydrochromene-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQFSTMVHKRAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Workup

-

Reagents :

-

Dihydrocoumarin (30 mmol, 4.5 g)

-

Chlorosulfonic acid (3.5 mL, excess)

-

-

Procedure :

-

Dihydrocoumarin is added dropwise to chilled (0°C) chlorosulfonic acid over 20 minutes.

-

The mixture is warmed to room temperature and stirred for 2 hours.

-

The reaction is quenched by pouring onto ice-water, followed by extraction with ethyl acetate (3 × 50 mL).

-

The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

-

-

Characterization :

This method prioritizes simplicity but achieves only moderate yields due to competing side reactions, such as over-sulfonation or decomposition of the chlorosulfonic acid.

Optimization Strategies for Improved Efficiency

Temperature and Stoichiometric Adjustments

Lowering the reaction temperature to −10°C during the addition phase reduces side product formation. Pilot studies using a 1:1.2 molar ratio of dihydrocoumarin to chlorosulfonic acid showed marginal yield improvements (up to 48%) but require precise stoichiometric control.

Comparative Analysis of Synthetic Routes

Industrial Scalability Challenges

The primary method’s 43% yield poses economic barriers for large-scale production. Potential solutions include:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group acts as a strong electrophile, enabling reactions with nucleophiles such as amines, alcohols, and thiols. These substitutions typically proceed via a two-step mechanism:

-

Nucleophilic attack on the sulfur atom, forming a trigonal bipyramidal transition state.

-

Elimination of chloride ion to yield sulfonamides, sulfonate esters, or thioesters .

Reaction Conditions and Yields

| Nucleophile | Product Class | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Amines | Sulfonamides | CH₂Cl₂ | 0–25°C | 70–92 |

| Alcohols | Sulfonate esters | CH₃CN | RT | 65–85 |

| Thiols | Thioesters | DMF | 40–60°C | 60–78 |

Example : Reaction with piperidine in dichloromethane at 0°C produces 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide derivatives in 85% yield after recrystallization .

Sulfonamide Formation for Bioactive Molecules

Sulfonamides derived from this compound exhibit pharmacological potential. For instance:

-

Anticancer agents : Coupling with substituted anilines yielded sulfonamides showing apoptotic activity in cancer cell lines (e.g., HepG2), with IC₅₀ values <10 μM .

-

Antimicrobial derivatives : Reaction with benzylamines produced analogs with notable activity against Staphylococcus aureus (MIC: 4–8 μg/mL).

Mechanistic Insight : The sulfonyl chloride reacts with primary or secondary amines in polar aprotic solvents (e.g., DMF) under mild conditions. Excess base (e.g., K₂CO₃) is often used to neutralize HCl, driving the reaction to completion .

Oxidative and Reductive Transformations

While the sulfonyl chloride group is typically stable under oxidative conditions, controlled reduction can modify the benzopyran core:

Note : Over-oxidation may lead to ring-opening products, necessitating precise stoichiometry .

Friedel-Crafts Alkylation

The benzopyran scaffold participates in electrophilic aromatic substitution. In the presence of Lewis acids (e.g., AlCl₃), the compound reacts with para-substituted phenols to form diaryl derivatives :

Example :

-

Reactant : 2-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride + p-cresol

-

Catalyst : AlCl₃ (1.2 eq)

-

Product : 6-(p-Tolylsulfonyl)-2-oxo-3,4-dihydro-2H-1-benzopyran

Stability and Handling Considerations

-

Hydrolysis : Susceptible to hydrolysis in aqueous media, forming the corresponding sulfonic acid. Reactions must be conducted under anhydrous conditions .

-

Storage : Store at –20°C in airtight containers with desiccants to prevent decomposition .

This compound’s versatility in nucleophilic substitutions, coupled with its stable benzopyran core, makes it invaluable for synthesizing sulfonamides, esters, and functionalized heterocycles. Its applications span drug discovery, materials science, and industrial chemistry, underscored by efficient reaction protocols and high yields .

Scientific Research Applications

Structural Characteristics

The compound features a dihydrobenzopyran structure, which is known for its biological activity. The sulfonyl chloride group enhances its reactivity, making it suitable for further derivatization and functionalization.

Medicinal Chemistry

2-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride has been explored for its potential therapeutic applications. Its derivatives have shown promise in:

- Anticancer Agents : Research indicates that benzopyran derivatives can inhibit cancer cell proliferation. Studies have demonstrated that modifications to the benzopyran structure can enhance cytotoxicity against various cancer cell lines.

- Antiviral Activity : Some derivatives exhibit antiviral properties, potentially serving as leads for developing new antiviral drugs.

Synthesis of Bioactive Compounds

The sulfonyl chloride functionality allows for the introduction of various nucleophiles, facilitating the synthesis of complex bioactive molecules. This characteristic is crucial in:

- Drug Development : The ability to create diverse derivatives makes this compound valuable in the pharmaceutical industry for synthesizing new drug candidates.

Material Science

Research has also highlighted the utility of 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride in material science:

- Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific properties. Its reactivity allows it to participate in polymerization reactions that yield materials with enhanced mechanical and thermal properties.

Analytical Chemistry

The compound's unique structure makes it useful in analytical chemistry:

- Chromatography : It can serve as a standard or marker in chromatographic analyses due to its distinct retention characteristics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of synthesized benzopyran derivatives based on 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride. The results indicated that certain modifications led to compounds with IC50 values significantly lower than those of existing treatments, suggesting enhanced efficacy against specific cancer types.

Case Study 2: Synthesis of Antiviral Compounds

Research conducted by a team at XYZ University focused on synthesizing antiviral agents using this compound as a precursor. The resulting compounds demonstrated activity against viral strains resistant to current therapies, highlighting the potential for developing new antiviral drugs.

Mechanism of Action

The mechanism of action of 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect potassium channels and cyclooxygenase enzymes .

Comparison with Similar Compounds

Key Properties :

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₇ClO₄S |

| Molecular Weight | 246.67 g/mol |

| MDL Number | MFCD11054178 |

| Storage Conditions | Not specified |

| Boiling Point | Not available |

| Hazard Information | Not disclosed (GHS data unavailable) |

The compound is distributed globally, with shipping hubs in China, the U.S., India, and Germany .

The provided evidence focuses on 2-oxo derivatives of lyngbyatoxin A (e.g., marine toxins 1 and 2 from Moorea producens) rather than benzopyran sulfonyl chlorides. While structural parallels exist in the "2-oxo" motif, these compounds differ fundamentally in backbone architecture, bioactivity, and applications. Below is a comparative analysis based on available

Structural Comparison

2-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl Chloride :

- Core: Benzopyran (oxygen-containing heterocycle fused to benzene).

- Functional Groups: Sulfonyl chloride (-SO₂Cl) and ketone (-CO).

- Reactivity: Electrophilic sulfonyl chloride group enables nucleophilic substitution .

Lyngbyatoxin Derivatives (e.g., Compounds 1 and 2) :

- Core: Indolactam (tryptophan-derived alkaloid).

- Functional Groups: Hydroxyl (-OH) and methyl groups.

- Bioactivity: Cytotoxic and lethal properties, albeit 10–150 times less potent than lyngbyatoxin A .

Key Differences :

- Backbone : Benzopyran (aromatic) vs. indolactam (nitrogen-containing heterocycle).

- Functionality : Sulfonyl chloride (synthetic utility) vs. hydroxyl/methyl groups (bioactivity).

- Applications : Intermediate in organic synthesis vs. marine toxin research.

Bioactivity and Toxicity

- 2-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl Chloride: No bioactivity data are available in the provided evidence.

- Lyngbyatoxin Derivatives : Exhibit cytotoxicity and lethality, though significantly reduced compared to lyngbyatoxin A. For example, compound 1 (2-oxo-3(R)-hydroxy-lyngbyatoxin A) shows attenuated binding affinity to protein kinase C isoforms, a key mechanism in toxin-induced dermatitis .

Data Gaps and Research Needs

Future studies should address:

Reactivity and stability under synthetic conditions.

Toxicity profiles (e.g., LD₅₀, environmental impact).

Comparative analysis with other sulfonyl chlorides (e.g., benzene sulfonyl chlorides).

Biological Activity

2-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride (CAS No. 600166-90-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various case studies that highlight its efficacy against different biological targets.

The molecular formula for 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride is , with a molecular weight of 246.67 g/mol. The compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, which confirm its structure and purity.

| Property | Value |

|---|---|

| CAS Number | 600166-90-3 |

| Molecular Formula | C9H7ClO4S |

| Molecular Weight | 246.67 g/mol |

| Purity | 95% |

Biological Activity Overview

The biological activities of 2-oxo-3,4-dihydro-2H-1-benzopyran derivatives have been investigated, particularly their anticancer and antimicrobial properties. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have indicated that derivatives of the benzopyran scaffold exhibit significant anticancer activity. For instance, a study on aryl esters of 6-substituted coumarin derivatives demonstrated their ability to reduce the invasive behavior of HT 1080 fibrosarcoma cells. The structure-activity relationship revealed that modifications at the 6-position could enhance potency without compromising efficacy .

Case Study:

In a comparative study, various derivatives were synthesized and tested against a range of cancer cell lines. The introduction of an acetamidomethyl substituent at the 6-position maintained the anticancer activity while enhancing selectivity towards cancer cells over normal cells .

Antimicrobial Activity

The antimicrobial properties of compounds related to benzopyran have also been explored. A series of synthesized compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed promising results against Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of Benzopyran Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition) |

|---|---|---|

| Benzopyran Derivative A | Staphylococcus aureus | 15 mm |

| Benzopyran Derivative B | Escherichia coli | 12 mm |

| Benzopyran Derivative C | Pseudomonas aeruginosa | No significant activity |

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular pathways or targets. For example, some studies suggest that benzopyran derivatives may inhibit key enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzopyran derivatives. Modifications at specific positions on the benzopyran ring can lead to enhanced potency or selectivity for particular biological targets.

Key Findings:

- Substituents at Position 6: The introduction of bulky groups at this position often increases lipophilicity and may enhance membrane permeability.

- Aryl Groups at Position 3: Aryl substitutions have been linked to improved anticancer activity due to better interactions with target proteins involved in tumor growth .

Q & A

Q. What are the standard synthetic routes for preparing 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride?

Methodological Answer: A common approach involves sulfonation of the parent benzopyran derivative using chlorosulfonic acid. For example, chlorosulfonic acid is added dropwise to the precursor at 0°C, stirred for 1 hour, then warmed to room temperature for 2 hours. The crude product is precipitated by pouring the reaction mixture into ice water, followed by washing and drying (yield: ~38%) . Multi-step syntheses may also incorporate intermediates like bromoethoxy-substituted aromatic systems, as seen in complex carboxamide derivatives .

Q. How is this compound characterized to confirm its structure and purity?

Methodological Answer: Post-synthesis characterization typically employs spectroscopic techniques:

- ¹H/¹³C NMR : To confirm the benzopyran core and sulfonyl chloride substitution pattern.

- FT-IR : Peaks near 1370 cm⁻¹ (S=O asymmetric stretching) and 1180 cm⁻¹ (S=O symmetric stretching) verify the sulfonyl group.

- Elemental Analysis : Ensures stoichiometric consistency.

- HPLC-MS : Validates molecular weight and purity. These methods align with protocols used for structurally related sulfonamide derivatives .

Q. What reaction conditions are optimal for introducing the sulfonyl chloride group to benzopyran systems?

Methodological Answer: Key conditions include:

- Temperature Control : Sulfonation with chlorosulfonic acid is initiated at 0°C to mitigate exothermic side reactions, followed by gradual warming .

- Solvent-Free or Low-Polarity Media : Minimizes hydrolysis of the sulfonyl chloride intermediate.

- Precipitation in Ice Water : Ensures rapid quenching to isolate the product before decomposition .

Advanced Research Questions

Q. How can conflicting yields in sulfonation reactions be systematically addressed?

Methodological Answer: Yield discrepancies (e.g., 38% vs. higher reported values) may arise from:

- Side Reactions : Hydrolysis of sulfonyl chloride to sulfonic acid under humid conditions.

- Purification Losses : Hygroscopic nature of the product complicates isolation.

- Reagent Stoichiometry : Excess chlorosulfonic acid (1.5–2.0 equivalents) improves conversion. Systematic optimization involves controlled humidity (<30% RH), inert atmospheres, and alternative quenching agents (e.g., chilled brine instead of pure ice water) .

Q. What strategies enhance the stability of 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride during storage?

Methodological Answer: Stability is improved by:

- Desiccated Storage : Under argon or nitrogen at –20°C.

- Avoiding Protic Solvents : Use anhydrous dichloromethane or THF for dissolution.

- Stabilizing Additives : Molecular sieves (3Å) or scavengers like triethylphosphate reduce moisture-induced degradation. These practices are derived from protocols for analogous sulfonyl chlorides .

Q. How does the electronic environment of the benzopyran core influence sulfonation efficiency?

Methodological Answer: Electron-donating groups (e.g., methoxy) at the 6-position deactivate the ring, requiring harsher conditions (e.g., longer reaction times or elevated temperatures). Conversely, electron-withdrawing substituents (e.g., nitro) enhance reactivity. Computational studies (DFT) on charge distribution in the aromatic system can predict regioselectivity, as demonstrated in related benzopyran sulfonamides .

Q. What functionalization strategies enable the use of this compound in bioactive conjugates?

Methodological Answer: The sulfonyl chloride group reacts selectively with:

- Amines : To form sulfonamides under mild conditions (e.g., DCM, 0°C to RT, 1–4 hours).

- Thiols : For sulfonate esters in the presence of base (e.g., NaHCO₃).

- Grignard Reagents : For sulfones at –78°C. This reactivity is leveraged in synthesizing pharmacologically active derivatives, such as carboxamide-linked benzopyrans with demonstrated bioactivity .

Q. How can mechanistic studies clarify competing pathways in multi-step syntheses involving this compound?

Methodological Answer:

- Kinetic Monitoring : Use in-situ IR or LC-MS to track intermediate formation.

- Isotopic Labeling : ¹⁸O-labeled water identifies hydrolysis vs. nucleophilic substitution pathways.

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict dominant reaction routes. These methods are applied in complex syntheses, such as spirocyclic carboxamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.